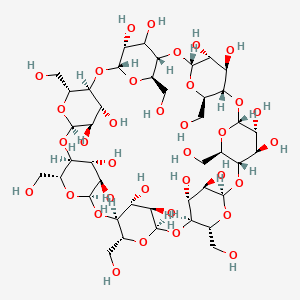

β-环糊精

描述

Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. It is derived from starch and has a unique toroidal structure with a hydrophobic cavity and a hydrophilic exterior. This structure allows beta-Cyclodextrin to form inclusion complexes with various guest molecules, making it highly valuable in numerous applications .

科学研究应用

Beta-Cyclodextrin has a wide range of scientific research applications:

Chemistry: Used as a complexing agent to improve the solubility and stability of various compounds.

Biology: Employed in the study of molecular interactions and as a carrier for drug delivery systems.

Industry: Applied in wastewater treatment to remove organic and inorganic impurities, and in the textile industry for its emulsifying and chelating properties

作用机制

Target of Action

Beta-Cyclodextrin (β-CD) is a cyclic oligosaccharide that has a unique annular hollow ultrastructure . The primary targets of β-CD are various poorly water-soluble drugs and pollutants . The compound’s hydrophobic cavity can encapsulate these targets, thereby increasing their stability .

Mode of Action

The interaction of β-CD with its targets is primarily through the formation of inclusion complexes via host-guest interactions . The hydrophobic cavities of β-CD encapsulate the hydrophobic parts of the target molecules, while the hydrophilic exterior interacts with the aqueous environment . This encapsulation can alter the physical, chemical, and biological properties of the guest molecules .

Biochemical Pathways

The encapsulation of target molecules by β-CD can affect various biochemical pathways. For instance, in the context of water purification, β-CD can remove inorganic, organic, and heavy metal impurities from wastewater . In the pharmaceutical industry, β-CD can enhance the solubility and bioavailability of poorly soluble drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of β-CD are crucial for its function. β-CD is moderately soluble in water and glycerin, well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol, and insoluble in ethanol and acetone . This solubility profile influences the bioavailability of the encapsulated drugs. The metabolism of β-CD is mainly completed by the flora in the colon .

Result of Action

The molecular and cellular effects of β-CD’s action are diverse. For instance, β-CD can trigger secondary metabolite production in plant cell cultures and facilitate product release . In the context of water purification, β-CD can effectively remove pollutants from water at a faster rate . In pharmaceutical applications, β-CD can enhance the stability and bioavailability of encapsulated drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of β-CD. For instance, β-CD can protect essential oils from environmental conditions that promote oil degradation, in addition to controlling their release . In aqueous solutions, β-CD is susceptible to acid hydrolysis at low pH, but it is stable under alkaline conditions .

生化分析

Biochemical Properties

Beta-Cyclodextrin plays a significant role in biochemical reactions. It has the ability to encapsulate hydrophobic molecules, enhancing their aqueous solubility . This property is particularly useful in the pharmaceutical industry, where Beta-Cyclodextrin is used to improve the solubility and bioavailability of poorly water-soluble drugs .

Cellular Effects

Beta-Cyclodextrin can influence various cellular processes. It has been shown to promote intracellular lipid accumulation and efflux, and regulate intracellular lipid homeostasis . Furthermore, Beta-Cyclodextrin can remove cholesterol from the lipid bilayer of cell membranes , which can modulate membrane protein functions .

Molecular Mechanism

The mechanism of action of Beta-Cyclodextrin is largely based on its ability to form inclusion complexes with other molecules. The hydrophobic core of Beta-Cyclodextrin can encapsulate hydrophobic guest molecules, thereby altering their physical and chemical properties . This encapsulation can lead to changes in the solubility, stability, and bioavailability of the guest molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Cyclodextrin can change over time. For instance, it has been shown that Beta-Cyclodextrin is almost wholly removed from rat plasma within 36 hours . Moreover, high concentrations of Beta-Cyclodextrin are rapidly distributed to organs with increased blood flow velocities such as the spleen, liver, and kidney after administration .

Dosage Effects in Animal Models

The effects of Beta-Cyclodextrin can vary with different dosages in animal models. At high doses (>1000 mg/kg/day), Beta-Cyclodextrin may cause reversible diarrhea and cecal enlargement . It has been shown to have good safety with relatively low accumulation in the body .

Metabolic Pathways

Beta-Cyclodextrin is involved in several metabolic pathways. The metabolism of Beta-Cyclodextrin is mainly completed by the flora in the colon . It can be speculated that Beta-Cyclodextrin is metabolized to maltodextrin, which is further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .

Transport and Distribution

Beta-Cyclodextrin is transported and distributed within cells and tissues. After administration, high concentrations of Beta-Cyclodextrin are rapidly distributed to organs with increased blood flow velocities such as the spleen, liver, and kidney .

Subcellular Localization

The subcellular localization of Beta-Cyclodextrin is not well-defined. Given its ability to form inclusion complexes with a variety of molecules, it can interact with various biomolecules within the cell

准备方法

Synthetic Routes and Reaction Conditions

Beta-Cyclodextrin is typically produced through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase. The process involves liquefying starch by heat treatment or using alpha-amylase, followed by the addition of CGTase for enzymatic conversion .

Industrial Production Methods

Industrial production of beta-Cyclodextrin involves large-scale enzymatic processes. The starch is first gelatinized and then treated with CGTase to produce a mixture of cyclodextrins. Beta-Cyclodextrin is then isolated and purified through crystallization and other separation techniques .

化学反应分析

Types of Reactions

Beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form inclusion complexes with a wide range of molecules through host-guest interactions .

Common Reagents and Conditions

Common reagents used in reactions with beta-Cyclodextrin include nitriles, sodium azide, and ammonium chloride. For example, a beta-Cyclodextrin-promoted [2+3] cycloaddition reaction between nitriles and sodium azide in the presence of ammonium chloride in DMF at 120°C yields various 5-substituted 1H-tetrazoles .

Major Products

The major products formed from reactions involving beta-Cyclodextrin are inclusion complexes, which enhance the solubility, stability, and bioavailability of guest molecules .

相似化合物的比较

Similar Compounds

Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size.

Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size.

Uniqueness

Beta-Cyclodextrin is unique due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. It is the most commonly used natural cyclodextrin in marketed medicines due to its ease of production and cost-effectiveness .

属性

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H10O5)7, C42H70O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1135.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | Cycloheptaamylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: β-CD interacts with guest molecules primarily through inclusion complexation. [, , ] This involves the entrapment of a guest molecule, often a hydrophobic drug, within the β-CD's hydrophobic cavity. This complexation can enhance drug solubility, stability, and bioavailability. [, , ] For example, complexation with β-CD significantly improved the dissolution and bioavailability of the poorly water-soluble drug, triamterene. []

A: β-CD is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. []

ANone: Yes, various spectroscopic techniques are employed to characterize β-CD and its inclusion complexes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the average substitution degree of modified β-CDs, providing insights into their structure and potential for complexation. [] NMR can also elucidate the structure of cyclodextrin-analyte complexes in solution. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Employed to study the complexation process and determine stability constants of drug-β-CD complexes. [, ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and confirming the formation of inclusion complexes through shifts in characteristic peaks. [, , ]

- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can indicate the formation of inclusion complexes through changes in melting point or enthalpy. [, , ]

- X-ray Diffraction (XRD): Used to analyze the crystalline structure of β-CD complexes, providing information about the arrangement of guest molecules within the β-CD cavity. [, ]

A: β-CD demonstrates good compatibility with various materials and excipients, making it suitable for diverse applications. [] Its stability under different conditions makes it suitable for formulating different drug delivery systems:

- Controlled Release Dressings: β-CD is incorporated into collagen-based dressings for controlled release of medicaments, enhancing wound healing and treating skin conditions. []

- Oral Drug Delivery: β-CD improves the solubility and dissolution of poorly soluble drugs, enhancing their oral bioavailability. [, ] For instance, piroxicam-β-CD complex demonstrated improved dissolution and earlier onset of action compared to piroxicam alone. []

- Nasal Drug Delivery: Modified β-CDs like dimethyl-β-CD and randomly methylated β-CD enhance the nasal absorption of peptide and protein drugs, improving their bioavailability. []

- Suppositories: Inclusion complexation with methylated β-CDs like heptakis(2,6-di-O-methyl)-β-CD improves the dissolution and release characteristics of drugs from suppository bases. []

ANone: Computational methods, particularly molecular modeling, play a crucial role in understanding the inclusion complexation process:

- Molecular Dynamics Simulations: Used to study the interactions between β-CD and guest molecules, providing insights into the stability and structure of inclusion complexes. []

- QSAR Models: Quantitative structure-activity relationship models correlate structural features of guest molecules with their binding affinity to β-CD, aiding in the rational design of novel inclusion complexes. []

ANone: Modifying the β-CD structure, such as introducing substituents at different positions, can significantly impact its complexation abilities:

- Solubility Enhancement: Introducing hydrophilic groups, such as hydroxypropyl or sulfobutyl ether groups, increases the water solubility of β-CD and its complexes. [, , ]

- Binding Affinity: The type and position of substituents affect the size and shape of the β-CD cavity, influencing the binding affinity and selectivity for guest molecules. [, ]

- Stability Constant: Modifications can alter the stability constants of inclusion complexes, impacting drug release profiles and overall efficacy. [, ]

- Complexation with Polymers: Incorporating β-CD complexes into polymeric matrices, such as PLGA, can improve drug loading, control release, and enhance stability. []

- Microencapsulation: Encapsulating β-CD complexes within microspheres or nanoparticles offers protection from degradation and allows for sustained drug release. [, ]

- Solid Dispersions: Formulating β-CD complexes as solid dispersions enhances drug solubility and dissolution rate, improving bioavailability. []

ANone: Complexation with β-CD can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs:

- Increased Absorption: Enhanced solubility and dissolution rate due to complexation can lead to faster and more efficient drug absorption, particularly for poorly soluble drugs. [, ]

- Modified Distribution: Complexation can influence drug distribution in the body, potentially targeting specific tissues or organs. []

- Altered Metabolism: β-CD complexation might protect drugs from enzymatic degradation, affecting their metabolism and clearance. []

ANone: Several studies highlight the efficacy of β-CD complexes:

- In Vitro Cytotoxicity: Methotrexate-loaded PLGA-β-CD nanoparticles exhibited enhanced cytotoxicity against T47D breast cancer cells compared to free methotrexate. []

- In Vivo Analgesia: Complexes of sufentanil and bupivacaine in hydroxypropyl-β-CD demonstrated prolonged analgesia in rat models after epidural and intrathecal administration. []

- Improved Bioavailability: Solid dispersions of triamterene with β-CD, particularly those prepared by coevaporation, showed significantly improved in vivo activity in rats, as evidenced by increased sodium ion excretion. []

ANone: A range of analytical techniques are used to characterize, quantify, and monitor β-CD and its complexes. Some of these methods include:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is commonly used to separate and quantify β-CD complexes. Molecular modeling can be used to predict and explain chiral separation on HPLC. []

- Capillary Electrophoresis (CE): CE is another powerful technique for analyzing β-CD complexes, offering high resolution and sensitivity. It can be used to study the interactions between β-CD and various guest molecules, including fluoroquinolones. []

- Phase Solubility Studies: This method determines the stoichiometry and stability constant of drug-β-CD complexes by evaluating drug solubility as a function of cyclodextrin concentration. [, ]

- Dissolution Testing: This technique assesses the rate at which a drug dissolves from a formulation, providing valuable insights into the impact of β-CD complexation on drug release. [, ]

A: While considered relatively safe, the increasing use of β-CD raises concerns about its environmental fate and potential ecological effects. [] Research on biodegradability and ecotoxicological effects is crucial to understanding and mitigating any negative impacts.

A: β-CD significantly improves the dissolution and apparent solubility of poorly soluble drugs by forming inclusion complexes. [, , ] This is because the drug molecule is entrapped within the hydrophobic cavity of β-CD, masking its hydrophobic nature and allowing for better interaction with aqueous media. This enhanced solubility is particularly beneficial for oral and topical drug delivery, where it can lead to improved bioavailability and therapeutic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)